Cas no 1804832-37-8 (5-(Bromomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile)

5-(Bromomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 5-(Bromomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile
-
- インチ: 1S/C9H5BrF3IN2O/c10-3-5-4-16-8(14)7(6(5)1-2-15)17-9(11,12)13/h4H,1,3H2
- InChIKey: DKQXKMCXRIYWCV-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(CC#N)=C(C=N1)CBr)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 306
- トポロジー分子極性表面積: 45.9
- 疎水性パラメータ計算基準値(XlogP): 2.9
5-(Bromomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029089002-1g |
5-(Bromomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile |
1804832-37-8 | 97% | 1g |
$1,564.50 | 2022-04-01 |
5-(Bromomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile 関連文献
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
7. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
5-(Bromomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrileに関する追加情報
Comprehensive Overview of 5-(Bromomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile (CAS No. 1804832-37-8)
The compound 5-(Bromomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile (CAS No. 1804832-37-8) is a highly specialized pyridine derivative that has garnered significant attention in the fields of pharmaceutical research and agrochemical development. With its unique molecular structure featuring a bromomethyl group, an iodo substituent, and a trifluoromethoxy moiety, this compound serves as a versatile intermediate in the synthesis of complex molecules. Researchers and industry professionals are increasingly exploring its potential applications, particularly in the design of novel bioactive compounds and advanced materials.
One of the key reasons for the growing interest in 5-(Bromomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile is its role in cross-coupling reactions, which are pivotal in modern organic synthesis. The presence of both bromomethyl and iodo groups makes it an excellent candidate for palladium-catalyzed reactions, such as Suzuki-Miyaura and Heck couplings. These reactions are widely used to construct carbon-carbon bonds, a fundamental step in the development of pharmaceuticals and agrochemicals. Additionally, the trifluoromethoxy group enhances the compound's lipophilicity, which can improve the bioavailability of derived molecules.
In recent years, the demand for fluorinated pyridine derivatives has surged due to their unique physicochemical properties. The trifluoromethoxy group in 5-(Bromomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile is particularly noteworthy, as it can influence the metabolic stability and binding affinity of potential drug candidates. This aligns with current trends in medicinal chemistry, where fluorine-containing compounds are increasingly favored for their ability to modulate biological activity. As a result, this compound is frequently discussed in forums and publications focusing on drug discovery and agrochemical innovation.
Another area where 5-(Bromomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile shows promise is in the development of advanced materials. Its structural features make it a valuable building block for creating functionalized polymers and liquid crystals. Researchers are investigating its potential in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, where the introduction of halogenated pyridine derivatives can enhance performance. This has led to a spike in searches for halogenated pyridine applications and pyridine-based materials in scientific databases.
The synthesis and handling of 5-(Bromomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile require specialized knowledge due to its reactive functional groups. Laboratories working with this compound often emphasize the importance of safe handling practices and proper storage conditions to maintain its stability. This has become a recurring topic in online discussions, particularly among synthetic chemists seeking guidance on optimizing reaction conditions for pyridine derivatives. Furthermore, the compound's CAS No. 1804832-37-8 is frequently referenced in patent literature, highlighting its commercial relevance.
From an environmental perspective, the use of halogenated compounds like 5-(Bromomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile has sparked debates about sustainability. However, advancements in green chemistry are addressing these concerns by developing more efficient synthetic routes and recycling protocols. This aligns with the broader industry shift toward sustainable chemical processes, a topic that resonates strongly with today's environmentally conscious researchers and stakeholders.
In conclusion, 5-(Bromomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile (CAS No. 1804832-37-8) represents a critical tool in the toolkit of modern chemists. Its multifaceted applications in pharmaceuticals, agrochemicals, and materials science underscore its importance in advancing scientific and industrial innovation. As research continues to uncover new uses for this compound, its relevance in both academic and industrial settings is expected to grow, making it a subject of enduring interest in the chemical community.
1804832-37-8 (5-(Bromomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile) 関連製品
- 2137033-84-0(tert-butyl (3R)-3-[(propan-2-ylamino)methyl]piperidine-1-carboxylate)
- 2877763-18-1(6-fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazoline)
- 2035006-84-7((2E)-3-(thiophen-2-yl)-N-{5-(thiophen-3-yl)furan-2-ylmethyl}prop-2-enamide)
- 1351632-82-0((3,4-dimethoxyphenyl)methyl2-(2,5-dimethyl-1H-indol-3-yl)ethylamine hydrochloride)
- 899753-96-9(1-(4-fluorophenyl)methyl-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2137463-34-2(1,7-Dioxa-4-azaspiro[4.4]nonane-3,4-dicarboxylic acid, 8,8-dimethyl-, 4-(phenylmethyl) ester)
- 956004-50-5(4-Butyryl benzonitrie)
- 1421528-50-8(N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-N'-(3-chloro-4-methoxyphenyl)ethanediamide)
- 1186317-24-7(Stannane, (3-dodecyl-2-thienyl)trimethyl-)
- 1133115-36-2(3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline)